4-Toluenesulphonylacetic acid
Description
Synthesis Analysis
The synthesis of 4-Toluenesulphonylacetic acid and related compounds has been explored in various studies:
- Hua et al. (2010) discussed the synthesis of novel compounds through reactions involving toluene, yielding products with unique properties (Hua et al., 2010).
- Ashcroft et al. (1985) described the use of 4-Toluenesulphonyl iodide in reactions with alkenyl- and benzyl-cobaloximes to produce organo-4-tolylsulphones (Ashcroft et al., 1985).
Molecular Structure Analysis
- Bocelli et al. (1983) analyzed the structure of a compound closely related to 4-Toluenesulphonylacetic acid, providing insights into its molecular conformation (Bocelli et al., 1983).
Chemical Reactions and Properties
- Kostov et al. (2016) described the synthesis of sodium 4-toluenesulfonyloxymethyl-(H)-phosphinate as a reagent for preparing O- and S-methyl-(H)-phosphinic acid derivatives, demonstrating the compound's reactivity (Kostov et al., 2016).
Physical Properties Analysis
Information specific to the physical properties of 4-Toluenesulphonylacetic acid is limited in the available literature. However, studies on related compounds can provide indirect insights.
Chemical Properties Analysis
- Izuchukwu et al. (2018) reported the synthesis of N-aryl substituted p-toluenesulphonamides, demonstrating the versatile chemical properties of compounds related to 4-Toluenesulphonylacetic acid (Izuchukwu et al., 2018).
Scientific Research Applications
1. Role in Protein Biosynthesis and Disease Relations
4-Toluenesulphonylacetic acid is relevant in the context of glutamic acid modifications, particularly 4-carboxyglutamate, which plays a crucial role in protein biosynthesis and blood coagulation. This modification is also linked to diseases like bone resorption, osteoporosis, papilloma, and plaque atherosclerosis. The development of computational models to predict 4-carboxyglutamate sites can be crucial in understanding these processes and diseases (Shah & Khan, 2020).
2. Environmental and Biological Applications
4-Toluenesulphonylacetic acid has been studied in the context of environmental microbiology, particularly in the mineralization of TSA (4-toluenesulphonate) by Comamonas testosteroni T-2. This process involves a complex transport system that includes an outer-membrane porin and a secondary transporter, which are crucial for the degradation of TSA in the environment (Mampel et al., 2004).
3. Chemical Synthesis and Applications in Nucleoside Modification
The compound has been utilized in the synthesis of sodium 4-toluenesulfonyloxymethyl-(H)-phosphinate and related reagents. These are used for preparing O- and S-methyl-(H)-phosphinic acid derivatives, which are crucial for the solid-phase synthesis of oligonucleotides using H-phosphonate chemistry (Kostov et al., 2016).
4. Implications in Metabolism and Enzyme Function
Research has been conducted on gamma-glutamyltranspeptidase, an enzyme involved in glutathione metabolism. The study of gamma-glutamyl compounds, potentially related to 4-toluenesulphonylacetic acid, is significant for understanding enzymatic activity and identifying catalytic nucleophiles (Inoue et al., 2000).
properties
IUPAC Name |
2-(4-methylphenyl)sulfonylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDHXMBUTDLAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192573 | |
Record name | 4-Toluenesulphonylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Toluenesulphonylacetic acid | |
CAS RN |
3937-96-0 | |
Record name | 2-[(4-Methylphenyl)sulfonyl]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3937-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Toluenesulphonylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3937-96-0 | |
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Record name | 4-Toluenesulphonylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tolylsulphonyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-TOLUENESULFONYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YID78NF77O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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